6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.: 2172091-90-4
VCID: VC12014961
InChI: InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3
SMILES: COC1=NCCC(C1)C(F)(F)F
Molecular Formula: C7H10F3NO
Molecular Weight: 181.16 g/mol

6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine

CAS No.: 2172091-90-4

Cat. No.: VC12014961

Molecular Formula: C7H10F3NO

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine - 2172091-90-4

Specification

CAS No. 2172091-90-4
Molecular Formula C7H10F3NO
Molecular Weight 181.16 g/mol
IUPAC Name 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
Standard InChI InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3
Standard InChI Key BQNBERBUBFDZTI-UHFFFAOYSA-N
SMILES COC1=NCCC(C1)C(F)(F)F
Canonical SMILES COC1=NCCC(C1)C(F)(F)F

Introduction

Structural Characteristics

Tetrahydropyridines are six-membered heterocyclic compounds containing one nitrogen atom. The addition of a methoxy group and a trifluoromethyl group to the tetrahydropyridine ring can significantly affect its chemical and biological properties. The methoxy group (-OCH3) is known for its ability to participate in hydrogen bonding, which can influence the compound's solubility and interaction with biological targets. The trifluoromethyl group (-CF3) is highly electronegative, which can alter the compound's reactivity and pharmacokinetic properties.

Pharmaceutical Applications

Tetrahydropyridines have been explored for various pharmaceutical applications, including as potential inhibitors for enzymes and receptors. Their ability to interact with biological systems makes them candidates for drug development in areas such as neurology, oncology, and cardiovascular diseases.

Synthetic Intermediates

These compounds can also serve as valuable intermediates in organic synthesis. The presence of reactive functional groups allows them to be easily modified or extended to form more complex molecules.

Synthesis and Characterization

The synthesis of tetrahydropyridines typically involves the condensation of appropriate precursors, such as aldehydes and amines, followed by reduction steps. Characterization techniques like NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of these compounds.

Research Findings

While specific research findings on 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine are not available, related compounds have shown promising biological activities. For instance, trifluoromethyl pyrimidine derivatives have been studied for their antifungal, insecticidal, and anticancer properties . Similarly, modifications to the pyridine ring can lead to compounds with significant pharmacological potential.

Data Tables

Given the lack of specific data on 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine, the following table provides general information on related compounds:

Compound ClassPropertiesApplications
TetrahydropyridinesHeterocyclic, versatile in synthesisPharmaceutical intermediates, potential drugs
Trifluoromethyl PyrimidinesAntifungal, insecticidal, anticancerAgricultural chemicals, pharmaceuticals
Pyridine DerivativesVarious biological activitiesEnzyme inhibitors, receptor modulators

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